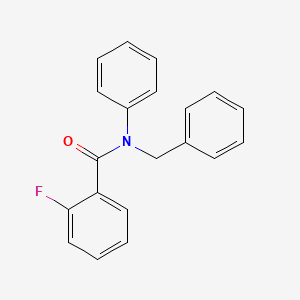

N-benzyl-2-fluoro-N-phenylbenzamide

Description

Properties

IUPAC Name |

N-benzyl-2-fluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHHEHCSAPIQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluoro-N-phenylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-fluorobenzoyl chloride+N-benzylanilineEt3Nthis compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Various substituted benzamides.

Oxidation: Benzyl carboxylic acid derivatives.

Reduction: Benzyl alcohol or methyl derivatives.

Hydrolysis: 2-fluorobenzoic acid and N-benzylaniline.

Scientific Research Applications

Chemistry

N-benzyl-2-fluoro-N-phenylbenzamide serves as a building block in the synthesis of more complex organic molecules. Its unique structural features enable chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer studies. For example, derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its derivatives have been evaluated for their therapeutic potential against diseases such as cancer and viral infections. Notably, certain derivatives have demonstrated antiviral activity against Enterovirus 71 (EV71), making them candidates for further drug development .

Industry

The compound is also utilized in the development of new materials and chemical processes. Its properties lend themselves to applications in polymer chemistry and materials science, where it can contribute to the formulation of innovative products.

Case Study 1: Anticancer Activity

A study evaluated various N-phenylbenzamide derivatives, including this compound, for their anticancer properties. The results indicated that specific derivatives exhibited significant cytotoxicity against human cancer cell lines, with molecular docking studies revealing high binding affinities to target proteins involved in cancer progression .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of this compound derivatives against EV71. The findings showed that some compounds had low micromolar IC50 values, suggesting they could serve as lead compounds for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of N-benzyl-2-fluoro-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyl and phenyl groups contribute to its overall hydrophobicity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-2-fluoro-N-phenylbenzamide and related benzamide derivatives:

Key Comparative Insights:

Fluorine Substitution Effects: The mono-fluorination in this compound contrasts with di- or trifluorinated analogs (e.g., N-(2,3-Difluorophenyl)-2-fluorobenzamide), where additional fluorine atoms increase polarity and alter hydrogen-bonding networks . Fluorine’s electron-withdrawing effect also enhances metabolic stability compared to non-fluorinated benzamides .

This may impact binding affinity in biological systems or crystal packing efficiency.

Hydrogen-Bonding Interactions: Compounds like N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide exhibit robust hydrogen-bonding due to amino and hydroxy groups, whereas this compound relies on weaker F···H-N interactions, which are less common but structurally significant in solid-state arrangements .

Functional Group Diversity :

- Bromo and nitro substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) increase molecular weight and electronic asymmetry, making such derivatives useful in X-ray crystallography for heavy-atom phasing . In contrast, the trifluoropropoxy group in 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () enhances hydrophobicity and steric bulk, relevant to agrochemical applications .

Biological Activity

N-benzyl-2-fluoro-N-phenylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzamide structure with a fluorine atom at the 2-position of the benzyl group. The presence of the fluoro substituent is significant as it can enhance the compound's binding affinity to biological targets, thereby modulating their activity. The hydrophobic nature of the benzyl and phenyl groups contributes to its overall stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group is known to influence the electronic properties of the molecule, potentially enhancing its selectivity and potency against certain biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been investigated for its efficacy against various strains of viruses, including Enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. In vitro assays have shown that derivatives of N-phenylbenzamide can inhibit EV71 at low micromolar concentrations, with IC50 values ranging from 5.7 to 18 μM .

Anticancer Activity

This compound has also been explored for its anticancer potential. Research indicates that certain derivatives within this class exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold demonstrated significant activity against leukemia cell lines, with IC50 values as low as 0.96 µM . The underlying mechanisms for these activities may involve inhibition of critical cellular pathways, although further studies are required to elucidate these pathways fully.

Table: Biological Activity Summary

| Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Antiviral | Enterovirus 71 | 5.7 - 18 | Effective against multiple strains |

| Anticancer | Leukemia cell lines | 0.96 - 4.23 | Varies by specific derivative |

| Mitochondrial permeability | Calcium retention capacity | EC50 = 280 nM | High selectivity observed |

Case Studies

- Antiviral Activity Against EV71 : In a study evaluating N-phenylbenzamide derivatives, one compound exhibited an IC50 value of 12 μM against EV71 strains, demonstrating potential as a lead compound for antiviral drug development .

- Cytotoxicity in Cancer Models : Another derivative was tested against various cancer cell lines (HCT116 and MCF7), showing significant cytotoxicity with IC50 values of 18.8 µM and 29.3 µM respectively . This highlights the compound's potential in cancer therapeutics.

- Calcium Retention Capacity : A related compound showed exceptional performance in enhancing calcium retention in mitochondria, suggesting a role in mitochondrial protection during stress conditions .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in animal models?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to LD50 calculations. Use Kaplan-Meier survival analysis for longitudinal toxicity studies. Confounding factors (e.g., metabolic variability) are controlled via stratified randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.